molecular formula C23H25N3O2 B608653 1-(3'-(1-(2-Morpholinoethyl)-1H-pyrazol-3-yl)biphenyl-3-yl)ethanone CAS No. 1185410-60-9

1-(3'-(1-(2-Morpholinoethyl)-1H-pyrazol-3-yl)biphenyl-3-yl)ethanone

Cat. No. B608653
CAS RN: 1185410-60-9
M. Wt: 375.5 g/mol
InChI Key: SLRQICGVSRRRDI-UHFFFAOYSA-N
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Description

1-(3'-{1-[2-(morpholin-4-yl)ethyl]pyrazol-3-yl}[1,1'-biphenyl]-3-yl)ethan-1-one is a member of the class of pyrazoles 1-[2-(morpholin-4-yl)ethyl]pyrazole carrying an additional 3'-acetyl-1,1'-biphenyl-3-yl group at position 3. An antagonist at LRH-1. It has a role as a LRH-1 antagonist. It is a member of pyrazoles, a member of morpholines, a methyl ketone, a ring assembly and an aromatic ketone.

Scientific Research Applications

  • Antibacterial Activity : Novel synthesized pyrazole derivatives, including variations related to the compound , have shown antibacterial activity against bacteria like Staphylococcus aureus and Escherichia coli. Electron-withdrawing substitutions improved effectiveness against Gram-positive bacteria, while electron-donating substitutions were more effective against Gram-negative bacteria. Molecular docking studies have also been used to understand the binding interactions of these compounds with bacterial proteins (Khumar, Ezhilarasi, & Prabha, 2018).

  • Potential Antimicrobial Agents : Another study synthesized new pyrazole derivatives containing a 2-methylquinoline ring system, which showed significant antibacterial activity against various bacterial strains and antifungal activity against fungi like Aspergillus niger and Ustilago maydis. This highlights the potential of these compounds as antimicrobial agents (Raju, Mahesh, Manjunath, & Venkata Ramana, 2016).

  • Fungicidal Activity : A series of 1,5-diaryl-1H-pyrazol-3-oxy derivatives, which are structurally related to the compound of interest, were synthesized and showed moderate inhibitory activity against Gibberella zeae, a fungal pathogen. This indicates the potential use of these compounds in fungicidal applications (Liu, He, Kai, Li, & Zhu, 2012).

  • Inhibitors of HIV-1 Replication : Derivatives of the compound, specifically N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, have been identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication, showing promise in antiviral therapy (Che, Liu, Tian, Hu, Chen, & Chen, 2015).

  • Antitumoral Activity in Pancreatic Adenocarcinoma : The specific compound "1-(3'-(1-(2-Morpholinoethyl)-1H-pyrazol-3-yl)biphenyl-3-yl)ethanone" was studied as an LRH‐1 receptor antagonist and showed concentration-dependent antitumoral activity in pancreatic adenocarcinoma cells. This suggests potential applications in cancer therapy (Kothari, Rondón-Ortiz, Mendigure, & Pino-Figueroa, 2016).

properties

IUPAC Name

1-[3-[3-[1-(2-morpholin-4-ylethyl)pyrazol-3-yl]phenyl]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-18(27)19-4-2-5-20(16-19)21-6-3-7-22(17-21)23-8-9-26(24-23)11-10-25-12-14-28-15-13-25/h2-9,16-17H,10-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRQICGVSRRRDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C3=NN(C=C3)CCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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